N-[4-(5-Isopropyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide
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Overview
Description
N-[4-(5-Isopropyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-Isopropyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide typically involves the reaction of 4-amino-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide with acetic anhydride. The reaction is carried out under controlled conditions, usually in the presence of a catalyst such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis techniques. This method offers several advantages, including shorter reaction times and higher yields compared to conventional heating methods . The process involves the reaction of 2-amino-5-aryl-1,3,4-thiadiazole with substituted benzaldehyde under microwave irradiation.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-Isopropyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiadiazole compounds. These products retain the core structure of the 1,3,4-thiadiazole ring, which is crucial for their biological activity .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-(5-Isopropyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide involves its interaction with specific molecular targets and pathways within the cell. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential cellular processes. For example, it can inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to the death of the bacterial cell . The exact molecular targets and pathways involved may vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
N-[4-(5-Isopropyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
4-amino-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide: This compound shares the core 1,3,4-thiadiazole structure but lacks the acetamide group, resulting in different biological activities.
N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide: This compound has a similar thiadiazole ring but contains additional functional groups that confer different properties and applications.
1,3,4-thiadiazol-2,5-dithiol derivatives: These compounds have a similar thiadiazole ring but differ in their substitution patterns and biological activities.
Properties
Molecular Formula |
C13H16N4O3S2 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[4-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C13H16N4O3S2/c1-8(2)12-15-16-13(21-12)17-22(19,20)11-6-4-10(5-7-11)14-9(3)18/h4-8H,1-3H3,(H,14,18)(H,16,17) |
InChI Key |
MXCPKDVMNOEVNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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